1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring and a pyridine ring
Preparation Methods
The synthesis of 1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone can be achieved through several routes. One common method involves the reaction of 2-isopropoxypyridine with pyrrolidine under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as cyclization and functional group transformations .
Chemical Reactions Analysis
1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Scientific Research Applications
1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar reactivity and applications.
Pyridine derivatives:
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-[2-(2-propan-2-yloxypyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)18-14-12(6-4-8-15-14)13-7-5-9-16(13)11(3)17/h4,6,8,10,13H,5,7,9H2,1-3H3 |
InChI Key |
DUPGGCFPGICMFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)C2CCCN2C(=O)C |
Origin of Product |
United States |
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